3-Amino-6-ethylpyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-amino-6-ethylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-2-4-3-9-6(8)5(10-4)7(11)12/h3H,2H2,1H3,(H2,8,9)(H,11,12) |
InChI Key |
XIJZOFKRLCJGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Established Synthetic Routes to 3-Amino-6-ethylpyrazine-2-carboxylic Acid
The creation of this compound and its analogs has traditionally relied on multi-step synthetic sequences. These methods, while effective, often involve several stages, including the formation of the pyrazine (B50134) ring and subsequent modification of functional groups.
Conventional methods for synthesizing pyrazine carboxylic acids often start with acyclic precursors. One common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the synthesis of pyrazine carboxylic acid can be initiated from acrylic acid, which undergoes a series of reactions including bromination, substitution with ammonia, and subsequent cyclization with a glyoxal (B1671930) derivative. google.compatsnap.com The final step often involves an oxidation or dehydrogenation to form the aromatic pyrazine ring. google.com
Another established route is the oxidation of quinoxalines. orgsyn.org Quinoxalines, which can be prepared from the reaction of o-phenylenediamines with α-dicarbonyl compounds, are subjected to strong oxidizing agents like potassium permanganate (B83412) to cleave the benzene (B151609) ring, yielding the pyrazine-2,3-dicarboxylic acid. orgsyn.org Subsequent selective decarboxylation can then lead to the desired pyrazine carboxylic acid. A similar strategy has been employed for the synthesis of 5-methylpyrazine-2-carboxylic acid, starting from pyruvic aldehyde and o-phenylenediamine, followed by cyclization, oxidation, and decarboxylation. google.com
A general representation of a multi-step synthesis is outlined below:
| Step | Description | Starting Materials | Intermediates |
| 1 | Halogenation | Acrylic acid, Bromine | 2,3-Dibromopropanoic acid |
| 2 | Amination | 2,3-Dibromopropanoic acid, Ammonia | 2,3-Diaminopropanoic acid |
| 3 | Cyclization/Condensation | 2,3-Diaminopropanoic acid, Glyoxal derivative | Dihydropyrazine carboxylic acid derivative |
| 4 | Aromatization | Dihydropyrazine carboxylic acid derivative | This compound |
This table represents a generalized synthetic scheme and specific reagents and conditions may vary.
The carboxylic acid group of this compound is a key site for derivatization, most commonly through the formation of amides and esters. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine or alcohol. thermofisher.comiris-biotech.de
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile. To minimize side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Another important class of coupling reagents are the phosphonium (B103445) and aminium/uronium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com These reagents are known for their high efficiency and ability to suppress racemization. peptide.com 1,1'-Carbonyldiimidazole (B1668759) (CDI) is another effective coupling agent that activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov
| Coupling Reagent | Class | Byproduct Characteristics | Common Applications |
| DCC | Carbodiimide | Insoluble in most organic solvents | Solution-phase synthesis |
| DIC | Carbodiimide | Soluble in organic solvents | Solid-phase synthesis |
| EDAC | Carbodiimide | Water-soluble | Aqueous-phase couplings, bioconjugation |
| HBTU/TBTU | Aminium/Uronium | Soluble | Efficient peptide coupling |
| PyBOP | Phosphonium | Soluble | Coupling of sterically hindered amino acids |
| CDI | Imidazolium | Gaseous (CO2) and soluble (imidazole) | Amide and ester formation |
Advanced Synthetic Strategies
To overcome some of the limitations of conventional synthesis, such as long reaction times and harsh conditions, more advanced strategies have been developed. These include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture.
In the context of pyrazine synthesis, microwave energy has been successfully applied to condensation reactions for the formation of the pyrazine ring and for the derivatization of pyrazine carboxylic acids. rsc.orgresearchgate.net For example, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamine (B48309) has been effectively carried out using microwave irradiation. nih.gov The reaction of o-aminonitrosopyrazoles with cyclic β-diketones to form fused pyrazolo[3,4-b]pyrazines has also been shown to be significantly enhanced by microwave assistance. researchgate.net
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Temperature (°C) |
| Poly(hydroxyalkyl)pyrazine synthesis | - | < 3 minutes | 120 |
| Poly(hydroxyalkyl)pyrazine synthesis | - | 15 minutes | 100 |
| Poly(hydroxyalkyl)pyrazine synthesis | - | 40 minutes | 80 |
Data adapted from a study on the microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines. rsc.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including pyrazines. rsc.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine nucleus, enabling the synthesis of a wide array of derivatives.
Common palladium-catalyzed reactions applicable to pyrazine systems include the Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org These reactions typically involve the coupling of a halogenated pyrazine (e.g., chloro- or bromopyrazine) with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction or an organotin compound in the Stille reaction). rsc.org Direct C-H functionalization, another advanced palladium-catalyzed method, allows for the direct coupling of a C-H bond on the pyrazine ring with a suitable partner, avoiding the need for pre-functionalization with a halogen. acs.orgnih.gov This approach offers a more atom-economical and efficient route to substituted pyrazines. acs.orgnih.gov
| Reaction | Reactants | Bond Formed |
| Suzuki Coupling | Halopyrazine, Organoboron reagent | C-C |
| Stille Coupling | Halopyrazine, Organotin reagent | C-C |
| Heck Coupling | Halopyrazine, Alkene | C-C |
| Sonogashira Coupling | Halopyrazine, Terminal alkyne | C-C |
| C-H Arylation | Pyrazine, Aryl halide | C-C |
Derivatization Reactions of this compound
The functional groups of this compound—the amino group, the carboxylic acid, and the pyrazine ring itself—offer multiple avenues for derivatization to create a library of new compounds.
The carboxylic acid is readily converted into esters and amides. Esterification can be achieved under acidic conditions with an alcohol, such as in a Fischer esterification. nih.gov Amide formation is typically accomplished using the coupling reagents discussed previously, reacting the carboxylic acid with a primary or secondary amine. nih.gov The synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives showcases this approach. nih.gov
The amino group can undergo reactions such as acylation, alkylation, and diazotization. The pyrazine ring can be halogenated, for example, using sulfuryl chloride, to introduce chloro substituents, which can then serve as handles for further functionalization through palladium-catalyzed cross-coupling reactions. google.com
| Functional Group | Reaction Type | Reagents | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling reagent | Amide |
| Amino Group | Acylation | Acyl chloride, Base | N-Acyl derivative |
| Pyrazine Ring | Halogenation | Sulfuryl chloride | Chlorinated pyrazine |
Synthesis of Ester Derivatives
The esterification of 3-aminopyrazine-2-carboxylic acid derivatives is a fundamental transformation, yielding valuable intermediates for further functionalization. A common and effective method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
For instance, the methyl ester of 3-aminopyrazine-2-carboxylic acid can be synthesized by treating the acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid. nih.gov The reaction is typically stirred at room temperature for an extended period to ensure complete conversion. The product, methyl 3-aminopyrazine-2-carboxylate, is then isolated by neutralizing the reaction mixture and collecting the precipitate. nih.gov This method is broadly applicable to various substituted 3-aminopyrazine-2-carboxylic acids.
Another approach involves the reaction of an alkali metal salt of the carboxylic acid with an alkyl halide. For example, the sodium salt of 3-aminopyrazine-2-carboxylic acid reacts with methyl bromide in a solvent like dimethylformamide (DMF) to produce the corresponding methyl ester. google.com
Table 1: Synthesis of Ester Derivatives of 3-Aminopyrazine-2-carboxylic Acid Analogs
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, methanol, 48 h, rt | Methyl 3-aminopyrazine-2-carboxylate | Not specified | nih.gov |
| Sodium salt of 3-amino-6-methylpyrazine-carboxylic acid | Dimethyl sulfate, methanol, rt | 3-Amino-6-methylpyrazine-2-carboxylic acid methyl ester | Not specified | google.com |
Amidation Reactions and Formation of Substituted Pyrazine-2-carboxamides
The synthesis of substituted pyrazine-2-carboxamides from this compound can be achieved through several synthetic routes, primarily involving the activation of the carboxylic acid group followed by reaction with an amine. These amides are of significant interest due to their diverse biological activities.
One common strategy involves a two-step procedure where the carboxylic acid is first converted to its methyl ester, which is then subjected to aminolysis with a desired amine. nih.gov Microwave irradiation has been shown to facilitate this second step, often leading to higher yields and shorter reaction times. nih.gov
Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this purpose. nih.gov The carboxylic acid reacts with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to form a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine, often under microwave irradiation, leads to the formation of the desired amide. nih.gov Another coupling agent that has been utilized for the synthesis of pyrazine-2-carboxamides is propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com This reagent, in the presence of a base such as diisopropylethylamine (DIPEA), facilitates the coupling of substituted pyrazine-2-carboxylic acids with various amines. rjpbcs.com
Table 2: Synthesis of Substituted Pyrazine-2-carboxamides from 3-Aminopyrazine-2-carboxylic Acid
| Procedure | Reagents and Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| A (Two-step) | 1. H₂SO₄, methanol, 48 h, rt 2. Substituted benzylamine, NH₄Cl, methanol, MW: 130 °C, 40 min, 90 W | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | 27-91% | nih.gov |
| B (One-pot) | 1. CDI, DMSO 2. Benzylamine/alkylamine/aniline, MW: 120 °C, 30 min, 100 W | N-Substituted 3-aminopyrazine-2-carboxamide | Not specified | nih.gov |
Halogenation and Aminodehalogenation Transformations
Halogenation of the pyrazine ring can introduce a functional handle for further synthetic modifications, such as cross-coupling reactions or nucleophilic substitutions. For instance, the methyl ester of 3-amino-6-methylpyrazine-2-carboxylic acid can be chlorinated using sulfuryl chloride. google.com The reaction proceeds readily, yielding the corresponding 3-amino-5-chloro-6-methyl-pyrazine-2-carboxylic acid methyl ester. google.com Similarly, the 6-phenyl analog undergoes chlorination under the same conditions. google.com
Aminodehalogenation is a key reaction for introducing amino substituents onto the pyrazine core, which is often a crucial step in the synthesis of biologically active molecules. This transformation is typically achieved by reacting a halogenated pyrazine derivative with an amine. For example, 3-chloropyrazine-2-carboxamide (B1267238) can undergo nucleophilic substitution with various substituted benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This reaction can be performed under conventional heating or with microwave assistance, the latter often providing better yields and shorter reaction times. mdpi.comnih.gov
Table 3: Halogenation and Aminodehalogenation of Pyrazine Derivatives
| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | 3-Amino-6-methyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride, cold water bath, 30 min | 3-Amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |
| Chlorination | 3-Amino-6-phenyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride, rt, 2 h | 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |
Metal Chelation and Coordination Compound Synthesis
The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in 3-aminopyrazine-2-carboxylic acid and its derivatives make them excellent ligands for the formation of coordination compounds with various metal ions. researchgate.netmdpi.com The resulting metal complexes have been investigated for their potential applications, including in the development of novel therapeutic agents. researchgate.net
Synthetic procedures for these coordination compounds typically involve the reaction of the pyrazine derivative with a metal salt in a suitable solvent. researchgate.net A wide range of transition metals have been shown to form complexes with 3-aminopyrazine-2-carboxylic acid, including molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net The coordination mode of the ligand can vary depending on the metal ion and the reaction conditions, but it often acts as a bidentate or polydentate ligand, coordinating through the pyrazine nitrogen and the carboxylate oxygen atoms. mdpi.com
Table 4: Examples of Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid (Hapc)
| Metal Salt | Ligand | Resulting Complex | Reference |
|---|---|---|---|
| MoO₂(acac)₂ | Hapc | cis-[Mo₂O₅(apc)₂] | researchgate.net |
| WO₂Cl₂ | Hapc | cis-[WO₂(apc)₂] | researchgate.net |
| UO₂(OAc)₂·2H₂O | Hapc | trans-[UO₂(apc)₂] | researchgate.net |
| RuCl₃·3H₂O | Hapc | [Ru(apc)₂(H₂O)₂] | researchgate.net |
Reaction Mechanism Elucidation for Key Synthetic Pathways
Understanding the reaction mechanisms underlying the key synthetic transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The Fischer esterification proceeds via a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A proton transfer from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate follows, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
In amidation reactions mediated by 1,1'-carbonyldiimidazole (CDI) , the first step involves the reaction of the carboxylic acid with CDI to form a highly reactive acyl-imidazole intermediate, with the release of carbon dioxide and an imidazole (B134444) molecule. nih.govwikipedia.org This intermediate is a potent acylating agent. The subsequent addition of an amine leads to a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl-imidazole. The imidazole moiety is an excellent leaving group, and its departure results in the formation of the stable amide bond. nih.govwikipedia.orgyoutube.com
Spectroscopic and Structural Elucidation of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of pyrazine (B50134) derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 3-aminopyrazine-2-carboxylic acid and its derivatives, FTIR spectra reveal characteristic absorption bands that confirm the presence of the amino, carboxylic acid, and pyrazine ring moieties. nanoient.orgnanoient.org
Studies on the closely related 3-aminopyrazine-2-carboxylic acid show distinct vibrational modes. nih.govopotek.com The N-H stretching vibrations of the amino group typically appear as sharp bands in the 3400-3200 cm⁻¹ region. For instance, in 3-Amino-N-benzylpyrazine-2-carboxamide, a derivative, symmetric and asymmetric NH₂ stretching vibrations are observed around 3401 cm⁻¹ and 3368 cm⁻¹, respectively. The carboxylic acid O-H stretch is characterized by a very broad band, often centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, prominent band typically found in the 1700-1650 cm⁻¹ range, although intramolecular hydrogen bonding between the carboxylic acid and the adjacent amino group can shift this frequency. In amide derivatives, this C=O stretch is observed between 1641–1684 cm⁻¹. nih.gov
The aromatic C-H stretching of the pyrazine ring is generally observed in the 3100–3000 cm⁻¹ region. nanoient.org Furthermore, various stretching and bending vibrations corresponding to the pyrazine ring structure (C=N, C=C) appear in the fingerprint region (1600-1400 cm⁻¹).
Table 1: Characteristic FTIR Absorption Bands for 3-Aminopyrazine-2-carboxylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid/Amide (C=O) | Stretch | 1700 - 1640 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Pyrazine Ring (C=N, C=C) | Stretch | 1600 - 1400 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The analysis of 3-amino-2-pyrazine carboxylic acid (APC) using FT-Raman has been detailed, with spectra recorded in the 3500–100 cm⁻¹ range. nanoient.orgnanoient.org
Key observations in the FT-Raman spectrum of APC include the C–H stretching modes, which appear around 3068 cm⁻¹. nanoient.org The pyrazine ring breathing mode, a symmetric vibration, gives a characteristic strong band which is often prominent in the Raman spectrum. For pyrazine itself, this mode is reported at 1015 cm⁻¹. researchgate.net In-plane and out-of-plane bending modes for the C-H bonds are also identifiable. For APC, in-plane bending vibrations are established in the Raman spectrum at 1251 cm⁻¹, while out-of-plane bends are seen at 968 cm⁻¹. nanoient.org The ethyl group in the target molecule would introduce additional C-H stretching and bending vibrations.
Table 2: Selected FT-Raman Shifts for 3-Amino-2-pyrazinecarboxylic acid (APC)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3068 |
| C-H In-plane Bending | 1251 |
| C-H Out-of-plane Bending | 968 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D techniques, a complete structural assignment of 3-Amino-6-ethylpyrazine-2-carboxylic acid can be achieved. nanoient.orgnanoient.org
Proton (¹H) NMR Spectroscopy for Hydrogen Environments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show several distinct signals.
The pyrazine ring will exhibit a single aromatic proton signal (H-5), which would appear as a singlet. In derivatives of 3-aminopyrazine-2-carboxamide (B1665363), the pyrazine protons (H-5 and H-6) are observed in the range of 7.76–8.30 ppm. The amino group (NH₂) protons typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration; in DMSO-d₆, it has been observed at 7.49–7.62 ppm for related carboxamides. The carboxylic acid proton (-COOH) is also a broad singlet, appearing further downfield, often above 10 ppm.
The ethyl group at the 6-position will give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with a coupling constant (J-value) of approximately 7 Hz.
Table 3: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Multiplicity | Expected Chemical Shift (ppm) |
| Pyrazine H-5 | Singlet | ~7.8 - 8.3 |
| Amino (NH₂) | Broad Singlet | ~7.5 (variable) |
| Carboxylic Acid (OH) | Broad Singlet | >10 (variable) |
| Ethyl (-CH₂) | Quartet | ~2.7 - 3.0 |
| Ethyl (-CH₃) | Triplet | ~1.2 - 1.4 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy maps the carbon framework of a molecule. In this compound, seven distinct carbon signals are expected.
The carboxylic acid carbonyl carbon is the most deshielded, typically appearing in the 165-180 ppm range. The four carbons of the pyrazine ring will have distinct chemical shifts influenced by the different substituents (amino, carboxylic acid, ethyl, and the ring nitrogens). In related 3-aminopyrazine-2-carboxamides, the amidic carbonyl carbon appears at 163.35–166.64 ppm, and the ring carbons resonate between 125-156 ppm. The ethyl group will show two signals: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃), typically in the upfield region of the spectrum.
Table 4: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Pyrazine C-2 | ~147 |
| Pyrazine C-3 | ~155 |
| Pyrazine C-5 | ~130 |
| Pyrazine C-6 | ~150 |
| Ethyl (-CH₂) | ~25 |
| Ethyl (-CH₃) | ~15 |
Advanced NMR Techniques (e.g., COSY, HMBC, HSQC) for Detailed Structural Information
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. sdsu.edu It would be used to definitively assign the signals for the pyrazine H-5 proton to its corresponding carbon (C-5), as well as the methylene and methyl protons of the ethyl group to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.comepfl.ch This is particularly crucial for assigning quaternary (non-protonated) carbons. For example, the pyrazine proton (H-5) would show correlations to the surrounding carbons C-3, C-6, and the carboxylic carbon (C=O). The methylene protons of the ethyl group would show a correlation to the pyrazine carbon C-6, confirming the position of substitution. These correlations are vital for piecing together the molecular structure and confirming the substitution pattern on the pyrazine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (calculated molecular weight: 167.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 167.
The fragmentation of this molecule under electron ionization would likely proceed through several predictable pathways, dictated by the presence of the carboxylic acid, amino, and ethyl functional groups on the stable pyrazine ring. The aromatic nature of the pyrazine ring suggests that the molecular ion peak would be reasonably intense. libretexts.org
Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl radical (-OH) or the entire carboxyl group (-COOH). libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and cleavage of side chains from an aromatic ring is also common. libretexts.org Therefore, the primary fragmentation events anticipated for this compound would involve the substituents on the pyrazine core.
Key expected fragmentation pathways include:
Loss of a hydroxyl radical: A peak at m/z 150, corresponding to the [M - OH]⁺ ion.
Loss of water: A peak at m/z 149, corresponding to the [M - H₂O]⁺ ion, likely formed through rearrangement involving the ortho-amino and carboxylic acid groups.
Loss of the carboxyl group: A significant peak at m/z 122, corresponding to the [M - COOH]⁺ ion. This represents the loss of a mass of 45 Da. libretexts.org
Loss of a methyl radical: Alpha-cleavage of the ethyl group could result in the loss of a methyl radical (-CH₃), leading to a peak at m/z 152 ([M - 15]⁺).
The table below summarizes the predicted primary fragmentation patterns for this compound.
| Predicted Fragment Ion | Formula of Lost Neutral | Mass of Lost Neutral (Da) | Predicted m/z | Fragmentation Pathway |
| [M - OH]⁺ | •OH | 17 | 150 | Cleavage of the C-OH bond in the carboxyl group. |
| [M - H₂O]⁺ | H₂O | 18 | 149 | Rearrangement and loss of water from amino and carboxyl groups. |
| [M - COOH]⁺ | •COOH | 45 | 122 | Cleavage of the C-C bond between the pyrazine ring and the carboxyl group. |
| [M - CH₃]⁺ | •CH₃ | 15 | 152 | Alpha-cleavage of the ethyl side chain. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the pyrazine ring, which is modified by its substituents. Pyrazine, an aromatic heterocycle, exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nist.gov
The substituents—an amino group (-NH₂), a carboxylic acid group (-COOH), and an ethyl group (-CH₂CH₃)—influence the positions and intensities of these absorption bands. The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This typically results in a bathochromic (red) shift to longer wavelengths. The carboxylic acid and ethyl groups also contribute to shifts in the electronic transitions.
The spectrum is expected to show two main absorption regions:
A high-energy band at shorter wavelengths, attributed to the π → π* transitions within the aromatic pyrazine ring. For pyrazine itself, this occurs around 260 nm. nist.gov Due to the presence of the auxochromes, this band is expected to shift to a longer wavelength in the substituted compound.
A lower-energy band at longer wavelengths, corresponding to the n → π* transition. This transition involves the non-bonding electrons on the nitrogen atoms of the pyrazine ring. In pyrazine, this transition is observed around 320 nm. nist.gov
The specific λmax (wavelength of maximum absorbance) values are dependent on the solvent used, as solvent polarity can affect the energies of the electronic states.
| Expected Electronic Transition | Typical λmax Region for Pyrazine Derivatives | Description |
| π → π | 260 - 300 nm | Transition of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |
| n → π | 320 - 360 nm | Transition of a non-bonding electron from a nitrogen atom to a π antibonding orbital of the pyrazine ring. |
X-ray Diffraction Studies for Solid-State Molecular Architecture
The key structural features expected for this compound are:
Molecular Geometry: The pyrazine ring is expected to be essentially planar. The substituents (amino, carboxyl, and ethyl groups) will lie on or close to this plane. An intramolecular hydrogen bond between the adjacent amino and carboxylic acid groups is highly probable, which would further enforce planarity.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the ring nitrogen atoms and the carbonyl oxygen). This facilitates the formation of a robust and complex three-dimensional hydrogen-bonding network in the solid state. This network is the primary force dictating the crystal packing. researchgate.net
The table below summarizes the anticipated structural characteristics.
| Structural Feature | Description | Expected Role in Crystal Structure |
| Pyrazine Ring | Aromatic and planar heterocyclic core. | Forms the basic structural framework of the molecule. |
| Intramolecular H-Bond | Likely formation between the ortho-amino and carboxyl groups. | Enhances molecular planarity and stability. |
| Intermolecular H-Bonds | Extensive network involving -NH₂, -COOH, and ring N atoms. | Primary determinant of the crystal packing and lattice energy. |
| π-π Stacking | Interactions between parallel pyrazine rings of adjacent molecules. | Contributes to crystal stability and dense packing. |
| Ethyl Group | Aliphatic substituent at the 6-position. | May introduce steric hindrance, influencing the packing arrangement and intermolecular distances. |
Computational and Theoretical Chemistry of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For compounds like 3-Amino-6-ethylpyrazine-2-carboxylic acid, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model its characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries and electronic properties of organic molecules. mdpi.comnih.gov For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine stable molecular conformations by minimizing the total energy. nih.govmostwiedzy.pl
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's stability and reactivity. For this compound, DFT would likely predict a planar or near-planar pyrazine ring, with specific orientations of the amino, ethyl, and carboxylic acid substituents. The electronic structure analysis from DFT includes the distribution of electron density and the energies of molecular orbitals. mdpi.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazine Derivative (Note: This data is representative of pyrazine derivatives and not specific to this compound, for which specific published data is scarce.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (ring) | ~1.33 - 1.34 Å |
| C-C (ring) | ~1.39 - 1.40 Å | |
| C-C (carboxyl) | ~1.51 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| Bond Angle | C-N-C (ring) | ~116° - 117° |
| N-C-C (ring) | ~121° - 122° | |
| O-C=O (carboxyl) | ~125° |
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wave function and energy of a quantum many-body system in a stationary state. tubitak.gov.trtubitak.gov.tr While it is less computationally intensive than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of the results. tubitak.gov.tr
Despite this limitation, HF calculations are valuable for determining various molecular properties of pyrazine derivatives, such as vibrational frequencies, dipole moments, and atomic charges. tubitak.gov.trresearchgate.net When studying substituted amides of pyrazine-2-carboxylic acid, for example, HF calculations have been used to compute vibrational frequencies, which are then compared with experimental infrared and Raman spectra. tubitak.gov.trtubitak.gov.tr These calculations help in the assignment of spectral bands and provide insights into the molecule's vibrational modes. tubitak.gov.tr
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. researchgate.net Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). nih.govmostwiedzy.pltubitak.gov.tr
The selection of a basis set is a trade-off between computational cost and accuracy. uniovi.es
Minimal basis sets (e.g., STO-3G): Are computationally inexpensive but provide only qualitative results.
Split-valence basis sets (e.g., 6-31G): Offer a better description of the valence electrons.
Polarization functions (e.g., 6-31G(d) or 6-31G):* Add functions with higher angular momentum to allow for non-spherical electron distribution, which is crucial for accurately describing chemical bonds. mostwiedzy.pl
Diffuse functions (e.g., 6-31+G):* Are important for describing anions, excited states, and systems with lone pairs of electrons, as they allow orbitals to occupy a larger region of space. mostwiedzy.plbohrium.com
For molecules like this compound, which contains heteroatoms with lone pairs (N, O), using a basis set that includes both polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for achieving high accuracy in calculated properties. nih.govresearchgate.net Increasing the size and flexibility of the basis set generally leads to results that are closer to the theoretical limit for a given method. nih.gov
Electronic Structure Analysis
The analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. Techniques like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are critical in this regard.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyrazine ring. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the pyrazine ring. researchgate.net The interaction and overlap between these orbitals characterize the intramolecular charge transfer (ICT) possibilities within the molecule. This charge transfer from the donor (amino) to the acceptor (carboxylic acid via the pyrazine ring) is a key feature of its electronic behavior. researchgate.net
Table 2: Representative Frontier Orbital Energies for Pyrazine-based Compounds (Note: This data is illustrative and represents typical values for related compounds.)
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Substituted Pyrazine 1 | -6.5 | -1.8 | 4.7 |
| Substituted Pyrazine 2 | -6.2 | -2.1 | 4.1 |
| Substituted Pyrazine 3 | -6.8 | -1.5 | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.netrsc.org
Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazine ring. nih.govacs.org The regions of highest positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. This map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net
Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics
| Molecular Region | Expected Potential | Predicted Reactivity |
| Carboxylic Acid Oxygen Atoms | Highly Negative (Red) | Site for electrophilic attack, H-bond acceptor |
| Pyrazine Ring Nitrogen Atoms | Negative (Red/Yellow) | Site for electrophilic attack, H-bond acceptor |
| Amino Group Hydrogens | Positive (Blue) | Site for nucleophilic attack, H-bond donor |
| Carboxylic Acid Hydroxyl H | Highly Positive (Blue) | Site for nucleophilic attack, H-bond donor |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals, providing a detailed understanding of the electron density distribution and the resulting molecular stability. researchgate.netuba.ar This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical concepts of lone pairs and bonds. For molecules like this compound, NBO analysis is crucial for quantifying the stabilizing effects of intramolecular hydrogen bonding and other hyperconjugative interactions.
In a study on the related compound 3-amino-2-pyrazinecarboxylic acid (APC), NBO analysis was employed to investigate molecular stability and bond strength. nanoient.org The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.net
For this compound, the key intramolecular interactions would involve:
Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair of the carbonyl oxygen in the carboxylic acid group and the N-H bond of the adjacent amino group, forming a stabilizing intramolecular hydrogen bond. NBO analysis can quantify this by calculating the E(2) energy for the interaction between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor).
Resonance Effects: The analysis reveals the extent of electron delocalization from the amino group (-NH2) and into the carboxylic acid group (-COOH) through the pyrazine ring, which influences the electronic properties and reactivity of the molecule.
A summary of expected key donor-acceptor interactions identified through NBO analysis is presented below.
Table 1: Potential NBO Donor-Acceptor Interactions in this compound This table is illustrative of the types of interactions analyzed via NBO. The stabilization energies E(2) are qualitative and would require specific calculations for this exact molecule.
| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Interaction Type | Estimated E(2) (kcal/mol) |
| LP (O) of C=O | σ* (N-H) of Amino Group | Intramolecular Hydrogen Bond | High |
| LP (N) of Amino Group | π* (C-C) of Pyrazine Ring | π-conjugation / Resonance | High |
| LP (N) of Pyrazine Ring | π* (C-N) of Pyrazine Ring | Ring Delocalization | Medium |
| σ (C-H) of Ethyl Group | π* (C-C) of Pyrazine Ring | Hyperconjugation | Low |
Vibrational Frequency Computations and Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. nanoient.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules. researchgate.netnih.gov Comparing these computed frequencies with experimental data allows for a detailed assignment of the spectral bands to specific molecular motions, confirming the molecular structure. nih.gov
For the closely related compound 3-amino-2-pyrazinecarboxylic acid (APC), a comprehensive vibrational analysis has been performed. nanoient.orgnanoient.org The study utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute the vibrational frequencies. nanoient.orgnanoient.org The calculated values are typically scaled by a factor (e.g., 0.992) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nanoient.orgnih.gov
The vibrational modes of this compound can be assigned to specific functional groups:
Amino (-NH2) Group Vibrations: The NH2 group exhibits characteristic asymmetric and symmetric stretching modes, typically observed in the 3300-3500 cm⁻¹ region. nanoient.org
Carboxylic Acid (-COOH) Group Vibrations: This group is identified by the C=O stretching vibration (around 1700 cm⁻¹) and the O-H stretching vibration, which is often broad due to hydrogen bonding.
Ethyl (-CH2CH3) Group Vibrations: The C-H stretching modes of the ethyl group are expected in the 2800-3000 cm⁻¹ range. nanoient.org
Pyrazine Ring Vibrations: The aromatic C-H stretching occurs above 3000 cm⁻¹, while various ring stretching and bending vibrations appear in the fingerprint region (below 1600 cm⁻¹). nanoient.org
The table below presents a comparison of experimental and calculated vibrational frequencies for key modes in the analogous 3-amino-2-pyrazinecarboxylic acid, which provides a strong basis for interpreting the spectrum of the 6-ethyl derivative. nanoient.org
Table 2: Comparison of Experimental and Scaled DFT/B3LYP Calculated Vibrational Frequencies (cm⁻¹) for 3-amino-2-pyrazinecarboxylic acid
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
| NH2 Asymmetric Stretch | 3480 | - | 3482 |
| NH2 Symmetric Stretch | - | 3385 | 3380 |
| Aromatic C-H Stretch | 3193 | 3068 | 3195 |
| CH Stretch | 2975 | - | 2978 |
| C=O Stretch | 1710 | 1712 | 1715 |
| Ring Stretch | 1615 | 1618 | 1620 |
| NH2 Scissoring | 1575 | 1572 | 1578 |
| C-N Stretch | 1345 | 1342 | 1348 |
| C-H In-plane Bend | 1313 | 1251 | 1315 |
| C-H Out-of-plane Bend | 897 | 968 | 895 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. This provides deep insights into the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent. nih.gov
For this compound, MD simulations can elucidate several key structural and dynamic properties. A typical simulation would involve placing the molecule in a periodic box filled with a chosen solvent (e.g., water) and running the simulation for a sufficient duration (nanoseconds to microseconds) to sample the accessible conformational space.
The primary goals of performing MD simulations and subsequent conformational analysis on this molecule would be:
Conformational Preferences: To identify the most stable and frequently occurring conformations (conformers). The analysis would focus on the rotational freedom around key single bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the pyrazine ring.
Flexibility and Dynamics: To understand the flexibility of different parts of the molecule. The ethyl group is expected to be highly flexible, while the pyrazine ring with its substituents involved in intramolecular hydrogen bonding would be more rigid.
Solvent Interactions: To characterize how the molecule interacts with solvent molecules. This includes analyzing the hydrogen bonding patterns between the amino and carboxylic acid groups and the surrounding water molecules, which influences its solubility and properties in solution.
Analysis of the MD trajectory is often performed using clustering algorithms or dimensionality reduction techniques to group similar structures and identify the dominant conformational states. nih.gov This analysis can reveal the preferred orientation of the ethyl and carboxylic acid groups and the energetic barriers for rotation between different conformations.
Quantitative Structure-Activity Relationship (QSAR) Descriptors and Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and chemical design. nih.govmdpi.com A QSAR model is built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find the best correlation with their measured activity. mdpi.com
For this compound, a wide range of descriptors can be calculated to build QSAR models for various potential activities. A QSAR study on related 6-arylpyrazine-2-carboxamides has shown that structural features can be correlated with inhibitory activity against pathogens like Trypanosoma brucei. nih.gov The descriptors are generally categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and polarity parameters. They are crucial for modeling electrostatic interactions with a biological target. mdpi.com
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and Verloop parameters, which quantify the dimensions of substituents. mdpi.com
Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, a critical factor for membrane permeability and binding to hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is the most common example.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include properties like moments of inertia and surface-based descriptors that map properties like hydrophobic and electrostatic potential onto the molecular surface. nih.gov
Table 3: Relevant QSAR Descriptors for this compound
| Descriptor Class | Descriptor Example | Description | Potential Relevance |
| Electronic | Partial Charges | Distribution of electron density across the atoms. | Governs electrostatic interactions and hydrogen bonding potential. |
| Electronic | Polarity Parameter (PLPT) | Relates to the solubility and metabolism time of the molecule. mdpi.com | Influences bioavailability and interaction with polar/non-polar environments. |
| Steric | Molecular Volume | The total volume occupied by the molecule. | Affects how the molecule fits into a binding site. |
| Steric | Verloop B2 | A parameter describing the width of a substituent (e.g., the ethyl group). mdpi.com | Critical for understanding steric hindrance or favorable contacts at a receptor. |
| Hydrophobic | LogP | The octanol-water partition coefficient. | Predicts membrane permeability and hydrophobic interactions. |
| Topological | GCUT Descriptors | Eigenvalues from a modified graph distance matrix, encoding atomic charges and connectivity. nih.gov | Relates charge distribution and topology to binding affinity. |
| 3D | Vsurf Descriptors | 3D molecular interaction fields, describing properties like hydrophobic and hydrogen bonding propensity on the surface. nih.gov | Provides a detailed map of potential non-covalent interactions. |
Reactivity and Mechanism Studies of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring's electron-deficient nature generally makes it resistant to electrophilic aromatic substitution. However, the presence of the powerful activating amino group at the C-3 position increases the electron density of the ring, making substitution more feasible. The -NH2 group is a strong ortho- and para-director. byjus.com In this molecule, the C-5 position is ortho to the amino group, and the C-6 position, which holds the ethyl group, is para. The carboxyl group at C-2 is a deactivating group. Therefore, electrophilic attack would be predicted to occur at the C-5 position, which is activated by the amino group and not sterically hindered.
Conversely, the electron-poor character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of the ring positions. For halopyrazines, nucleophilic exchange is more favorable, though the presence of electron-donating groups can necessitate more forcing conditions. thieme-connect.de Studies on related compounds like 3-chloropyrazine-2-carboxamide (B1267238) have shown that nucleophilic displacement of the chlorine atom by amines (aminodehalogenation) is a viable pathway to synthesize 3-aminopyrazine derivatives. mdpi.com
Reactivity of the Carboxyl Group (e.g., Esterification, Amide Formation)
The carboxyl group at the C-2 position of the pyrazine ring undergoes typical reactions of carboxylic acids, most notably esterification and amide formation. libretexts.org
Esterification: The conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester has been well-documented through methods such as Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst, like sulfuric acid. nih.gov Another documented method involves reacting an alkali metal salt of the acid, such as the potassium salt, with a methylating agent like methyl bromide in a polar aprotic solvent like dimethylformamide (DMF). google.com This latter method proceeds under milder conditions (30-50°C) and with high selectivity, avoiding undesired methylation of the amino group. google.com
Amide Formation: Direct condensation of the carboxylic acid with an amine is generally difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion. youtube.com To overcome this, the carboxylic acid must first be activated. Common methods documented for 3-aminopyrazine-2-carboxylic acid and its analogs include:
Activation with 1,1'-Carbonyldiimidazole (B1668759) (CDI): The acid is treated with CDI to form a reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the desired amide. This method has been shown to be efficient, often providing higher yields than methods proceeding via an ester intermediate. nih.gov
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily condenses with an amine to form the amide. nih.govmdpi.com
Use of Coupling Reagents: Reagents such as propyl phosphonic anhydride (B1165640) (T3P) have been successfully used to mediate the coupling of substituted pyrazine-2-carboxylic acids with various amines, including piperazines. rjpbcs.com
The table below summarizes common conditions for these transformations based on literature for the parent compound, 3-aminopyrazine-2-carboxylic acid.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Esterification | Methanol (MeOH), H₂SO₄, Stirred for 48h at rt | Methyl 3-aminopyrazine-2-carboxylate | nih.gov |
| Esterification | Potassium Salt, Methyl Bromide (MeBr), DMF, 43°C | Methyl 3-aminopyrazine-2-carboxylate | google.com |
| Amide Formation | 1. CDI, DMSO; 2. R-NH₂, 120°C, Microwave | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | nih.gov |
| Amide Formation | T3P, Diisopropylethylamine, DMF, rt | N-Substituted 3-aminopyrazine-2-carboxamide | rjpbcs.com |
Reactivity of the Amino Group (e.g., Alkylation, Acylation)
The amino group at the C-3 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. byjus.com However, its reactivity is significantly modulated by the electronic properties of the pyrazine ring. The adjacent electron-withdrawing carboxyl group and the nitrogen atoms within the pyrazine ring decrease the nucleophilicity of the amino group.
Acylation: Direct acylation of the 3-amino group is known to be challenging. Studies have reported that the direct acylation of 3-aminopyrazine-2-carboxamide failed due to the low nucleophilicity of the amine. mdpi.com The corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate, shows only slightly higher reactivity. mdpi.com To achieve acylation, the activating effect of the -NH2 group can be controlled by protecting it, often through acetylation with acetic anhydride, before carrying out other desired reactions. byjus.com
Alkylation: Similar to acylation, the diminished nucleophilicity of the 3-amino group makes N-alkylation challenging. Unwanted alkylation of the amino group is a potential side reaction during the esterification of the carboxyl group, which necessitates carefully controlled, mild reaction conditions to ensure selectivity. google.com
Chelation and Complexation Behavior with Metal Ions
The structure of 3-aminopyrazine-2-carboxylic acid, with its adjacent amino and carboxyl groups, makes it an excellent bidentate chelating agent for metal ions. Upon deprotonation of the carboxylic acid, the molecule can coordinate to a metal center through one of the carboxylate oxygens and the nitrogen atom of the amino group, forming a stable five-membered ring.
Extensive research on the parent compound, 3-aminopyrazine-2-carboxylic acid (often abbreviated as Hapc), has demonstrated its ability to form stable complexes with a wide array of transition metals. researchgate.net These studies confirm that the ligand typically coordinates in a bidentate fashion. Metals that have been successfully complexed include Vanadyl(IV), Tungsten(VI), Palladium(II), Uranium(VI), Molybdenum(V), Ruthenium(II), Rhodium(III), Platinum(II), Silver(I), and Iridium(III). researchgate.netresearchgate.net The formation of these complexes is indicated by shifts in the IR and NMR spectra upon coordination to the metal ion. Specifically, a shift to a lower field for the pyrazine ring protons in the ¹H NMR spectrum suggests a decrease in electron density upon coordination.
While no specific studies on the chelation behavior of the 6-ethyl derivative are available, its structural similarity to the parent compound strongly suggests it would behave as a similar bidentate chelating ligand.
Oxidation and Reduction Pathways of the Pyrazine Core and Substituents
Oxidation: The pyrazine ring and its substituents can undergo oxidation under various conditions. Alkyl side chains on pyrazine rings can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using reagents such as OXONE®. researchgate.net Studies on the electrochemistry of substituted pyrazine-di-N-oxides have shown that they can undergo oxidation, which proceeds via the formation of a radical cation. researchgate.net
Reduction: The electron-deficient pyrazine ring is susceptible to reduction. Complete reduction of the pyrazine ring with reagents like sodium in ethanol (B145695) or catalytic hydrogenation results in the formation of a piperazine (B1678402) ring. thieme-connect.de Electrochemical studies have also been conducted on the reduction of the pyrazine ring in aqueous media. acs.org
Investigation of Intramolecular Cyclization or Rearrangement Processes
The adjacent amino and carboxyl groups in 3-aminopyrazine-2-carboxylic acid and its derivatives can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, derivatives of methyl 3-aminopyrazine-2-carboxylate have been used to synthesize pteridines (fused pyrazino[2,3-d]pyrimidines). mdpi.com This type of cyclization typically involves an initial acylation of the 3-amino group, followed by a base-catalyzed ring closure with the ester group.
While there are reports of molecular rearrangements in more complex fused pyrazine systems, researchgate.net specific studies detailing intramolecular cyclization or rearrangement processes for 3-amino-6-ethylpyrazine-2-carboxylic acid itself are not readily found in the scientific literature. The potential for such reactions exists, particularly when the amino or carboxyl groups are first converted into other reactive functionalities.
Synthetic Applications and Derivative Design of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Role as a Key Intermediate in Complex Organic Synthesis
3-Amino-6-ethylpyrazine-2-carboxylic acid serves as a valuable intermediate in the multistep synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and an amino group on the pyrazine (B50134) core, allows for sequential and site-selective modifications. The pyrazine ring itself is a key structural motif in many biologically active compounds, making this acid a strategic starting point for medicinal chemistry programs. nih.govnih.gov
The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling coupling with a wide array of nucleophiles. nih.gov For instance, it can be activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate amide bond formation with various amines under controlled conditions, often aided by microwave irradiation to enhance reaction rates and yields. nih.gov Alternatively, classic Fisher esterification can be employed to produce the corresponding methyl or ethyl esters, which are themselves versatile intermediates for further transformations. nih.gov
The amino group provides another site for functionalization. It can undergo reactions such as acylation, alkylation, or serve as a nucleophile in condensation reactions. This dual reactivity makes this compound a linchpin in synthetic strategies aimed at building complex molecular architectures, including those explored for therapeutic applications. nih.gov Its structural framework is a component of molecules designed as potential treatments for diseases ranging from tuberculosis to cancer. nih.govnih.gov
Building Block for Fused Heterocyclic Systems (e.g., Pteridines, Phenazines)
The inherent structure of this compound, featuring vicinal amino and carboxylic acid groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These systems are formed by constructing new rings onto the pyrazine core, leading to compounds with extended π-systems and diverse biological properties.
Pteridines: Pteridines are bicyclic heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to a pyrazine ring. They are of significant biological importance, forming the core of essential cofactors like folic acid and biopterin. The synthesis of pteridine (B1203161) derivatives can be achieved by condensing a 1,2-diaminopyrimidine with a 1,2-dicarbonyl compound. While direct examples using this compound are specific, the analogous 3-aminopyrazine-2-carboxamide (B1665363) can react with appropriate reagents to form the pteridine ring system. A common synthetic route involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound in what is known as the Isay reaction. Derivatives of 3-aminopyrazine-2-carboxylic acid can be elaborated to participate in similar cyclization strategies to yield substituted pteridines, such as pterin-6-carboxylic acid. researchgate.netnih.gov
Phenazines: Phenazines are dibenzo-annulated pyrazines, meaning they consist of a pyrazine ring fused with two benzene (B151609) rings. wikipedia.org These compounds are known for their redox activity and have applications as dyes and antibiotics. nih.gov The synthesis of phenazines often involves the oxidative condensation or cyclization of precursors like ortho-phenylenediamines with catechols or other 1,2-dicarbonyl species. wikipedia.orgguidechem.com this compound can be envisioned as a building block in phenazine (B1670421) synthesis by first constructing one of the fused rings and then using its functional groups to close the second. For example, derivatives could be designed to react with substituted anilines or nitrobenzenes in reactions analogous to the Wohl-Aue synthesis to form the phenazine core. wikipedia.orgresearchgate.net The pyrazine moiety provides a stable and electron-deficient core that influences the electronic properties of the resulting fused system.
Design and Synthesis of Novel Pyrazine Carboxylic Acid Derivatives for Specific Research Objectives
The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for the design and synthesis of novel derivatives targeting specific biological pathways. scispace.com Researchers modify the core structure by introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. rjpbcs.comresearchgate.netnih.gov
A primary strategy involves the synthesis of N-substituted carboxamides. nih.gov By reacting the carboxylic acid with a diverse library of amines, a multitude of derivatives can be generated. These modifications are crucial for exploring structure-activity relationships (SAR). For example, novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling with various piperazine (B1678402) moieties to explore their antioxidant and antimicrobial activities. rjpbcs.com Similarly, amides have been prepared with substituted anilines to investigate their antimycobacterial and antifungal potential. nih.gov
Recent research has focused on developing pyrazine derivatives as inhibitors for specific enzymes or receptors implicated in disease. For instance, 3-aminopyrazine-2-carboxamide derivatives have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy. nih.gov Another approach, known as fragment recombination, has been used to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for agricultural applications by combining the pyrazine core with other pharmacophoric fragments like diphenyl-ethers. acs.org These studies highlight the versatility of the pyrazine carboxylic acid scaffold in generating targeted molecular probes and potential therapeutic agents. nih.gov
Below is a table summarizing selected examples of pyrazine carboxylic acid derivatives and their research objectives.
| Derivative Class | Synthetic Strategy | Research Objective | Key Findings |
| Piperazine Amides | Coupling of 3-aminopyrazine-2-carboxylic acid with various piperazines using T3P as a coupling agent. rjpbcs.com | To develop novel antioxidant and antimicrobial agents. rjpbcs.com | Specific derivatives showed good antioxidant activity and moderate to high antimicrobial activity against various bacterial and fungal strains. rjpbcs.com |
| Substituted Anilides | Condensation of pyrazine-2-carboxylic acid chlorides with ring-substituted anilines. nih.gov | To investigate antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.gov | Lipophilicity of the anilide substituent was found to be a key determinant of biological activity. nih.govmdpi.com |
| FGFR Inhibitors | Synthesis of 3-amino-pyrazine-2-carboxamide derivatives with specific aryl moieties. nih.gov | To design novel inhibitors of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy. nih.gov | Identified a pan-FGFR inhibitor that blocked downstream signaling pathways and exhibited potent antitumor activity in relevant cancer cell lines. nih.gov |
| SDHI Fungicides | Fragment recombination strategy combining a pyrazine-carboxamide with a diphenyl-ether scaffold. acs.org | To discover new succinate dehydrogenase inhibitors (SDHIs) for agricultural use. acs.org | The resulting hybrid molecule showed good inhibitory activity against the target enzyme and effectiveness against crop diseases like gray mold and powdery mildew. acs.org |
Strategies for Enhancing Molecular Diversity and Complexity
Expanding the chemical space around the this compound core is essential for discovering new functionalities and optimizing biological activity. Several strategies are employed to enhance molecular diversity and complexity.
One key approach is combinatorial synthesis , where the carboxylic acid and amino groups are used as orthogonal handles for derivatization. Large libraries of amides can be created by reacting the acid with a diverse set of amines, while the amino group can be functionalized through reactions like acylation or reductive amination. This parallel synthesis approach allows for the rapid generation of numerous analogs for high-throughput screening. nih.govrjpbcs.com
Scaffold hopping and hybridization represent another powerful strategy. This involves replacing parts of the molecule with different but functionally similar fragments or combining the pyrazine core with other known pharmacophores. nih.gov For example, natural product fragments can be hybridized with the pyrazine scaffold to create novel structures with potentially enhanced biological activity and improved drug-like properties. nih.govmdpi.com This approach merges the favorable characteristics of the pyrazine ring with the proven biological relevance of natural products.
Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. Reactions like the Passerini or Ugi reaction can incorporate the pyrazine carboxylic acid, an isocyanide, an aldehyde or ketone, and sometimes an amine, to rapidly assemble complex and diverse molecular structures. scispace.com This strategy is highly atom-economical and allows for the introduction of multiple points of diversity in one synthetic operation.
Furthermore, late-stage functionalization techniques are increasingly used to modify complex pyrazine derivatives. Methods that allow for the selective introduction of atoms or groups (e.g., halogens, trifluoromethyl groups) onto the pyrazine ring or its substituents in the final steps of a synthesis can quickly generate valuable analogs for SAR studies without needing to restart the entire synthetic sequence. nih.gov These advanced synthetic methods are crucial for navigating chemical space and developing sophisticated molecules for specific applications. researchgate.net
Biological Activity Research of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid and Its Derivatives in Vitro and Mechanistic Focus
Antimicrobial Activity Studies
Pyrazine (B50134) compounds are recognized for their diverse pharmacological actions, including antibacterial, antifungal, and antimycobacterial effects. tandfonline.comjetir.org The core pyrazine structure serves as a critical scaffold in drug design, with numerous derivatives being synthesized and evaluated to uncover novel therapeutic agents. jetir.org
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been systematically evaluated for their antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Research Findings: Studies on N-substituted 3-aminopyrazine-2-carboxamides, categorized into benzyl (B1604629), alkyl, and phenyl derivatives, have revealed distinct activity profiles. nih.govnih.gov Phenyl and alkyl derivatives demonstrated notable antibacterial activity, whereas the benzyl derivatives were largely inactive. nih.govnih.gov A significant trend was observed among the alkyl derivatives, where antibacterial activity increased with the length of the carbon side chain. nih.govnih.gov
Other research on triazolo[4,3-a]pyrazine derivatives also showed moderate to good antibacterial activities against both S. aureus and E. coli. mdpi.com
Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives
| Derivative Type | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazine-piperazine derivative 'P3' | E. coli | 50 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P4' | E. coli | 50 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P7' | E. coli | 50 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P9' | E. coli | 50 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P6' | P. aeruginosa | 25 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P7' | P. aeruginosa | 25 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P9' | P. aeruginosa | 25 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P10' | P. aeruginosa | 25 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P4' | C. albicans | 3.125 | rjpbcs.com |
| Pyrazine-piperazine derivative 'P10' | C. albicans | 3.125 | rjpbcs.com |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | S. aureus | >500 µM | mdpi.comresearchgate.net |
The antifungal potential of pyrazine derivatives has been explored, with activity observed against various fungal strains. In the series of N-substituted 3-aminopyrazine-2-carboxamides, antifungal activity was noted across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov Similarly, pyrazine-piperazine derivatives demonstrated potent activity against C. albicans, with compounds 'P4' and 'P10' showing a minimum inhibitory concentration (MIC) of 3.125 µg/mL. rjpbcs.com However, other studies focusing on different derivatives, such as 3-benzylaminopyrazine-2-carboxamides, detected no activity against tested fungal strains. mdpi.comresearchgate.net
The antimycobacterial activity of pyrazine derivatives is the most extensively studied area, largely due to the role of pyrazinamide (B1679903) (PZA) in tuberculosis treatment. chemicalbook.comasm.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. chemicalbook.comdroracle.ainih.gov The resulting POA is responsible for the drug's efficacy, particularly its ability to kill non-replicating or "persister" mycobacteria in acidic environments. chemicalbook.comasm.orgnih.gov Research into the mechanism of action of POA has identified several key targets.
Fatty Acid Synthase I (FAS-I) Inhibition: One of the proposed mechanisms is the inhibition of the mycobacterial fatty acid synthase I (FAS-I) enzyme. chemicalbook.comdroracle.aidrugbank.com This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. chemicalbook.com By inhibiting FAS-I, POA disrupts the bacterium's ability to synthesize new fatty acids required for growth and replication. droracle.aidrugbank.com
Inhibition of Trans-translation: Another critical mechanism involves the inhibition of trans-translation. asm.orgnih.govdrugbank.com POA has been shown to bind to the ribosomal protein S1 (RpsA). asm.orgnih.govdrugbank.com This binding action inhibits the process of trans-translation, which is vital for rescuing stalled ribosomes in non-replicating bacteria. asm.orgnih.gov This mechanism may explain PZA's unique ability to eradicate persistent mycobacterial populations. asm.orgnih.gov
Disruption of Membrane Energetics: The accumulation of POA inside the mycobacterium, especially under acidic conditions, is thought to disrupt membrane potential and interfere with energy production, further compromising the survival of M. tuberculosis. asm.orgnih.govdrugbank.com
Numerous studies have synthesized and evaluated novel derivatives of pyrazine-2-carboxylic acid for antimycobacterial activity. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate have shown high activity against Mycobacterium tuberculosis H37Rv, with MIC values of 1.56 µg·mL⁻¹ and 3.13 µg·mL⁻¹, respectively. nih.gov Another study found that 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active compound against M. tuberculosis H37Rv, with an MIC of 12.5 µg/mL. nih.govnih.gov
Antioxidant Activity Assessment
Several pyrazine derivatives have been investigated for their potential as antioxidants, which can neutralize harmful free radicals. tandfonline.comresearchgate.net
Standard assays are used to measure the radical-scavenging ability of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for evaluating antioxidant activity. rjpbcs.commdpi.com
A study of novel pyrazine-2-carboxylic acid-piperazine derivatives evaluated their antioxidant potential using both ABTS and DPPH methods. rjpbcs.com The compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was found to exhibit good antioxidant activity. rjpbcs.com Another investigation into chalcone (B49325) derivatives with an alkyl-substituted pyrazine heterocycle found that guaiacyl-substituted derivatives displayed DPPH radical scavenging potential, although they were weaker than the reference, vitamin C. mdpi.com
Table 2: Antioxidant Activity of Selected Pyrazine Derivatives
| Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Pyrazine-piperazine derivatives | DPPH & ABTS | Compound P10 showed good antioxidant activity. | rjpbcs.com |
Research on Herbicidal Properties and Photosynthetic Inhibition
Certain pyrazine derivatives have been evaluated for their potential use as herbicides, with a primary mechanism of action being the inhibition of photosynthesis. researchgate.net
The ability of substituted amides of pyrazine-2-carboxylic acids to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts has been a focus of research. nih.govnih.gov One study found that 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was a highly effective inhibitor of PET, with an IC50 value of 43.0 μmol/L. nih.gov In another series, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as the most active inhibitor of oxygen evolution rate in spinach chloroplasts, with an IC50 of 0.026 mmol·dm⁻³. nih.gov These findings highlight the potential of the pyrazine scaffold in the development of new herbicidal agents that target photosynthesis.
Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts
Derivatives of pyrazine-2-carboxylic acid have been identified as inhibitors of the photosynthetic electron transport (PET) chain in chloroplasts. nih.govnih.gov The mechanism of action for many herbicides involves the interruption of electron flow in Photosystem II (PS II). mdpi.com These inhibitors typically bind to the Q_B binding site on the D1 protein of the PS II complex, which blocks electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). mdpi.com This inhibition leads to a halt in CO2 fixation and ATP production, ultimately causing plant death. mdpi.com
In studies conducted on spinach (Spinacia oleracea L.) chloroplasts, various N-phenylpyrazine-2-carboxamide derivatives demonstrated a range of inhibitory activities. nih.gov The efficacy of these compounds is often quantified by the IC50 value, which represents the concentration required to inhibit the oxygen evolution rate by 50%. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to be a potent inhibitor, showing an IC50 value of 43.0 μmol/L. nih.govresearchgate.net Another derivative, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, also showed significant activity with an IC50 of 0.026 mmol·dm⁻³. nih.gov The wide range of activity observed among different derivatives underscores the importance of the specific substitution patterns on the pyrazine and phenyl rings. nih.govmdpi.com
Table 1: PET Inhibition by Pyrazine-2-Carboxylic Acid Derivatives in Spinach Chloroplasts Interactive Table: Click on headers to sort.
| Compound | IC50 Value | Reference |
|---|---|---|
| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 µmol/L | nih.gov, researchgate.net |
| (3,5-Bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 26 µmol/L (0.026 mmol·dm⁻³) | nih.gov |
Structure-Activity Relationships Governing Herbicidal Activity
The herbicidal activity of pyrazine derivatives is significantly influenced by the chemical nature and position of substituents on the pyrazine core and associated aromatic rings. Structure-activity relationship (SAR) studies aim to understand these influences to design more potent herbicides.
Key factors governing the herbicidal activity through PET inhibition include:
Lipophilicity : The hydrophobic nature of the Q_B binding domain in the D1 protein means that the lipophilicity of the inhibitor is a dominant factor. mdpi.comtandfonline.com There is often a parabolic relationship between the hydrophobic parameter of the substituent and the herbicidal activity. tandfonline.com Increased lipophilicity is a critical aspect investigated in the evaluation of photosynthesis-inhibiting compounds. nih.gov
Electronic Effects : The presence of electron-withdrawing groups, such as chlorine atoms, can enhance activity. For example, the presence of a chlorine atom on both the pyrazine ring (at the C6 position) and an attached phenyl ring (particularly at the C4 position) has been shown to have a positive effect on PET inhibition. nih.gov
Steric Factors : The size and shape of substituents also play a crucial role. In studies of 5-alkylamino-2,3-dicyanopyrazines, the herbicidal activity was quantitatively analyzed using steric parameters of the substituents at the 6-position of the pyrazine ring. tandfonline.com While a tert-butyl group on the pyrazine ring positively influenced PET inhibition, it had a negative impact on antimycobacterial activity, indicating that steric effects are specific to the biological target. nih.gov In related picolinic acid herbicides, the position of substituents on an aryl ring fragment was found to be strongly related to inhibitory activity. mdpi.com
Anti-auxin Behavior Investigations
Auxins are a class of phytohormones that regulate many aspects of plant growth and development. Compounds that interfere with auxin action, known as anti-auxins, can disrupt these processes. While direct investigations into the anti-auxin behavior of 3-Amino-6-ethylpyrazine-2-carboxylic acid are not extensively documented in the provided search results, the activity of structurally related compounds provides a basis for potential investigation.
Certain synthetic auxin herbicides, such as those derived from 6-aryl-2-picolinic acid, function by mimicking natural auxins. mdpi.com Conversely, other molecules can act as auxin antagonists. For example, some fluorescently-labeled indole-3-acetic acid (IAA) derivatives have demonstrated strong anti-auxin activity. researcher.life Additionally, oxidized auxin products (oxIAA) have been shown to exhibit weak "anti-auxin" properties by interfering with the interaction between repressor proteins and auxin co-receptors. nih.gov Given the role of other heterocyclic carboxylic acids as modulators of plant hormone signaling, it is plausible that pyrazine carboxylic acids could be explored for similar anti-auxin properties.
Molecular Docking Studies with Biological Targets (e.g., GlcN-6-P synthase)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein target. This method is valuable in drug discovery and for elucidating potential mechanisms of action. semanticscholar.org Derivatives of pyrazine-2-carboxylic acid have been the subject of docking studies against various biological targets.
One significant target is Glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme essential for the formation of bacterial and fungal cell walls, making it a promising target for antimicrobial agents. researchgate.netnih.govnih.gov Molecular docking studies have been used to present heterocyclic compounds as putative inhibitors of this enzyme. nih.govnih.gov These studies revealed that pyrazine derivatives could potentially bind to the isomerase (ISOM) domain active site of GlcN-6-P synthase, with interactions often stabilized by hydrogen bonds with key amino acid residues. nih.gov
Other targets have also been investigated. Docking studies of 3-amino-pyrazine-2-carboxamide derivatives against Fibroblast growth factor receptor 2 (FGFR2) were performed to understand their binding modes as potential cancer therapeutics. nih.gov Similarly, the interaction between pyrazine-2-carboxylic acid derivatives and Mycobacterium tuberculosis InhA protein has been modeled to explore their potential as antitubercular agents. semanticscholar.orgresearchgate.net These computational studies provide critical insights into the potential binding interactions at an atomic level, guiding the rational design of more effective inhibitors. semanticscholar.org
In Vitro Cytotoxicity Research on Cancer Cell Lines and Associated Mechanisms
Derivatives of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govscispace.com These in vitro studies are crucial for identifying potential anticancer agents. The potency of these compounds is typically expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cell population.
One study on pyrazinoic acid derivatives identified a compound, designated P16, that showed promising cytotoxicity against multiple cell lines. scispace.com It exhibited an IC50 of 6.11 µM against lung cancer (A549), 10.64 µM against breast cancer (MCF-7), and 14.92 µM against colon cancer (HT-29) cells. scispace.com In another study, a N-substituted 3-aminopyrazine-2-carboxamide derivative (with a 4-CF3 substituent) showed moderate cytotoxicity against the HepG2 liver cancer cell line with an IC50 value of 41.4 µM. nih.gov Furthermore, 3-aminopyrazine-2-carboxylic acid itself, as well as its transition metal complexes, have displayed significant anticancer activity against Ehrlich ascites tumour cells. researchgate.net
Mechanistic studies have sought to understand how these compounds induce cell death. For the potent derivative P16, research indicated that it induces apoptosis (programmed cell death) in A549 lung cancer cells in a concentration-dependent manner. scispace.com At a concentration of 6 µM, the compound increased the percentage of apoptotic cells to 72.4%. scispace.com Electrophoretic gel mobility shift assays also suggested that this compound could induce DNA cleavage, pointing to another potential mechanism for its anticancer effect. scispace.com
Table 2: In Vitro Cytotoxicity of Pyrazine-2-Carboxylic Acid Derivatives Interactive Table: Click on headers to sort.
| Compound Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| P16 (a pyrazinoic acid derivative) | A549 | Lung Carcinoma | 6.11 | scispace.com |
| P16 (a pyrazinoic acid derivative) | MCF-7 | Breast Adenocarcinoma | 10.64 | scispace.com |
| P16 (a pyrazinoic acid derivative) | HT-29 | Colon Adenocarcinoma | 14.92 | scispace.com |
| N-(4-trifluoromethylphenyl)-3-aminopyrazine-2-carboxamide | HepG2 | Liver Carcinoma | 41.4 | nih.gov |
Metabolic Studies of Pyrazine Carboxylic Acid Derivatives Microbial, in Vitro, and Theoretical
Microbial Biosynthesis Pathways of Pyrazine (B50134) Scaffold and Derivatives
The pyrazine ring, a core structure in many naturally occurring and synthetic compounds, is biosynthesized by a variety of microorganisms through complex enzymatic pathways.
Precursor Compounds and Enzymatic Transformations (e.g., L-threonine metabolism)
A primary and well-documented pathway for the microbial biosynthesis of the pyrazine scaffold involves the metabolism of the amino acid L-threonine. This process is initiated by the enzyme L-threonine dehydrogenase (TDH) , which catalyzes the oxidation of L-threonine to 2-amino-3-oxobutyrate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone. Two molecules of aminoacetone can then condense to form 2,5-dihydropyrazine, which is subsequently oxidized to yield the stable aromatic compound 2,5-dimethylpyrazine (B89654).
Another key enzyme in this pathway is 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , which can divert 2-amino-3-oxobutyrate away from pyrazine synthesis by converting it into glycine (B1666218) and acetyl-CoA. Therefore, the relative activities of TDH and KBL can significantly influence the yield of pyrazine derivatives.
The following table summarizes the key enzymatic steps in the biosynthesis of the 2,5-dimethylpyrazine scaffold from L-threonine:
| Step | Precursor | Enzyme | Product |
| 1 | L-threonine | L-threonine dehydrogenase (TDH) | 2-Amino-3-oxobutyrate |
| 2 | 2-Amino-3-oxobutyrate | Spontaneous decarboxylation | Aminoacetone |
| 3 | Aminoacetone (2 molecules) | Spontaneous condensation and oxidation | 2,5-Dimethylpyrazine |
This interactive table summarizes the core enzymatic and spontaneous reactions in the formation of a simple pyrazine derivative from L-threonine.
Genetically Modified Organisms for Pyrazine Production
To enhance the production of specific pyrazine derivatives, researchers have turned to metabolic engineering of various microorganisms. Common strategies involve the overexpression of key biosynthetic enzymes and the downregulation or knockout of competing pathways.
For instance, genetically modified strains of Escherichia coli and Bacillus subtilis have been developed to overproduce pyrazines. A common approach is to overexpress the gene encoding L-threonine dehydrogenase (TDH) to increase the flux of L-threonine towards pyrazine synthesis. Conversely, inactivating the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) has been shown to improve the yield of 2,5-dimethylpyrazine by preventing the diversion of the key intermediate, 2-amino-3-oxobutyrate.
These genetic modifications allow for the controlled and high-yield production of specific pyrazine compounds, which is of significant interest to the food and fragrance industries.
In Vitro Metabolic Transformations of Alkyl-Substituted Pyrazines
Once formed, alkyl-substituted pyrazines can undergo further metabolic transformations in various biological systems. In vitro studies, often utilizing liver microsomes, provide valuable insights into these pathways.
Oxidation Pathways to Carboxylic Acid Metabolites
A major metabolic route for alkyl-substituted pyrazines is the oxidation of their alkyl side chains to form carboxylic acid metabolites. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes , which are abundant in the liver. These monooxygenases introduce an oxygen atom into the alkyl group, typically at the benzylic position, leading to the formation of an alcohol intermediate. This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid by other enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases.
For example, a methyl group on a pyrazine ring can be hydroxylated to a hydroxymethyl group, which is then oxidized to a formyl group, and finally to a carboxyl group, yielding a pyrazine carboxylic acid. While the specific CYP isozymes involved in the metabolism of many pyrazine derivatives are not yet fully elucidated, this oxidative pathway is a well-established route for their biotransformation.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following oxidation, the resulting pyrazine carboxylic acids, as well as hydroxylated metabolites, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The two primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid or hydroxyl group of the pyrazine metabolite. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs) . While specific studies on the glucuronidation of 3-amino-6-ethylpyrazine-2-carboxylic acid are limited, it is known that carboxylic acids, in general, are substrates for various UGT isoforms.
Sulfation: In this pathway, a sulfonate group (SO3-) is transferred from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the pyrazine metabolite. This reaction is catalyzed by sulfotransferases (SULTs) . Hydroxylated pyrazine metabolites are potential substrates for sulfation, further enhancing their polarity and excretion.
Comparative Metabolic Analysis across Different Biological Systems (e.g., Fungi, Bacteria)
The metabolism of pyrazine derivatives can vary significantly between different biological systems, such as fungi and bacteria. These differences are often attributed to the unique enzymatic machinery present in each type of microorganism.
While direct comparative studies on the metabolism of a single pyrazine carboxylic acid derivative in both fungi and bacteria are scarce, general metabolic capabilities can be inferred from broader studies.
Bacteria: Many bacterial species, particularly those from the genus Bacillus, are well-known for their ability to both synthesize and degrade pyrazines. For instance, various Bacillus subtilis strains have been shown to produce a range of alkylpyrazines when cultured on media containing L-threonine. The degradation of pyrazines by bacteria often involves initial hydroxylation of the ring or side chains, followed by ring cleavage.
Fungi: Fungi, such as those from the genus Aspergillus, also exhibit diverse metabolic activities towards aromatic compounds. While their role in pyrazine biosynthesis is less documented than in bacteria, some fungi are known to produce pyrazine derivatives. The degradation of aromatic compounds by fungi often involves hydroxylation reactions catalyzed by cytochrome P450 enzymes, followed by various ring-opening pathways. For example, Aspergillus niger is known to metabolize a variety of aromatic carboxylic acids through hydroxylation and subsequent degradation pathways.
The following table provides a general comparison of pyrazine metabolism in bacteria and fungi:
| Metabolic Aspect | Bacteria (e.g., Bacillus subtilis) | Fungi (e.g., Aspergillus oryzae) |
| Biosynthesis | Well-documented, especially from L-threonine. | Less commonly reported but some species produce pyrazines. |
| Degradation | Capable of utilizing pyrazines as carbon and nitrogen sources. | Can metabolize a wide range of aromatic compounds, including some pyrazines. |
| Key Enzymes | L-threonine dehydrogenase, various oxidoreductases. | Cytochrome P450 monooxygenases, dioxygenases. |
This interactive table offers a comparative overview of the general metabolic tendencies of bacteria and fungi towards pyrazine compounds.
Theoretical Prediction of Metabolic Pathways and Products
In the absence of direct microbial or in vitro metabolic studies for this compound, its metabolic fate can be predicted using theoretical and computational models. These in silico approaches are essential in the early stages of drug discovery and chemical safety assessment, providing insights into potential biotransformations. nih.govnih.gov The prediction of xenobiotic metabolism generally involves two main approaches: ligand-based methods, which use the structures of known metabolized compounds to derive structure-activity relationships, and structure-based methods, which focus on the interactions between the compound and metabolizing enzymes. acs.orgnih.gov
Computational tools leverage extensive databases of known metabolic reactions and employ rule-based systems or machine learning algorithms to forecast the metabolic pathways of novel compounds. researchgate.netresearchgate.net These predictions are categorized into Phase I (functionalization reactions) and Phase II (conjugation reactions) biotransformations. q-bio.org For this compound, predictions are based on its structural features—a pyrazine ring, an amino group, a carboxylic acid group, and an ethyl side chain—and established metabolic pathways for structurally related pyrazine derivatives. nih.govresearchgate.net
Identification of Potential Sites of Metabolism (SoMs)
The first step in predicting metabolism is to identify the most likely sites on the molecule where enzymatic reactions can occur, known as Sites of Metabolism (SoMs). nih.govacs.org Computational algorithms analyze factors such as chemical reactivity, steric accessibility, and electronic properties of each atom to rank potential SoMs. nih.gov For this compound, several sites are susceptible to metabolic transformation.
Based on extensive studies of other alkylpyrazines found in food and drugs, the aliphatic side-chain is a primary target for oxidation. nih.govnih.gov For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine is reported to be oxidized almost exclusively at its aliphatic side-chains in rats, yielding carboxylic acid derivatives. researchgate.net This strongly suggests that the ethyl group of this compound is a highly probable SoM. Other potential sites include the amino group and the pyrazine ring itself.
Table 1: Predicted Sites of Metabolism (SoMs) for this compound
| Potential Site of Metabolism (SoM) | Structural Position | Predicted Likelihood of Reaction | Supporting Evidence |
|---|---|---|---|
| Ethyl Group (Side-Chain) | C-6 | High | Well-documented oxidation of alkyl side-chains in pyrazine derivatives. nih.govresearchgate.netnih.gov |
| Amino Group | C-3 | Moderate | Common site for oxidation and conjugation reactions in xenobiotics. q-bio.org |
| Carboxylic Acid Group | C-2 | High (for Phase II) | Primary site for Phase II conjugation, particularly glucuronidation. q-bio.org |
| Pyrazine Ring | Unsubstituted Carbon (C-5) | Low to Moderate | Aromatic hydroxylation is a possible but often less favorable pathway for N-heterocycles compared to side-chain oxidation. q-bio.org |
Predicted Phase I Metabolic Pathways
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the xenobiotic. These are primarily oxidative, reductive, or hydrolytic reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov
Oxidation of the Ethyl Side-Chain: This is the most anticipated metabolic pathway. The reaction would likely proceed through hydroxylation of the carbon adjacent to the pyrazine ring, followed by further oxidation.
Hydroxylation: The ethyl group is oxidized to form a primary alcohol, yielding 3-Amino-6-(1-hydroxyethyl)pyrazine-2-carboxylic acid .
Further Oxidation: This alcohol metabolite can be further oxidized to a carboxylic acid, resulting in the formation of (3-Amino-2-carboxypyrazin-6-yl)acetic acid . This pathway is consistent with the metabolism of various alkylpyrazines from coffee, which are extensively metabolized to their corresponding pyrazine carboxylic acids in humans. nih.gov
Aromatic Hydroxylation: The pyrazine ring itself could undergo hydroxylation, most likely at the unsubstituted C-5 position. This would produce 3-Amino-5-hydroxy-6-ethylpyrazine-2-carboxylic acid .
N-Oxidation: The amino group at the C-3 position could be oxidized to form a hydroxylamine (B1172632) or nitroso derivative.
Table 2: Predicted Phase I Metabolites of this compound
| Predicted Metabolite Name | Metabolic Reaction | Likely Enzyme Family |
|---|---|---|
| 3-Amino-6-(1-hydroxyethyl)pyrazine-2-carboxylic acid | Side-chain Hydroxylation | Cytochrome P450 (CYP) |
| (3-Amino-2-carboxypyrazin-6-yl)acetic acid | Side-chain Oxidation | Cytochrome P450 (CYP), Aldehyde/Alcohol Dehydrogenase |
| 3-Amino-5-hydroxy-6-ethylpyrazine-2-carboxylic acid | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
Predicted Phase II Metabolic Pathways
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. q-bio.org
Glucuronidation: This is a major conjugation pathway. The carboxylic acid group of the parent compound is an ideal substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. The amino group and any hydroxyl groups introduced during Phase I metabolism are also potential sites for N- and O-glucuronidation, respectively.
Sulfation: Hydroxyl groups formed during Phase I (e.g., at the side-chain or on the ring) and the primary amino group can be conjugated with a sulfonate group by sulfotransferases (SULTs).
Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine or glutamine, to form an amide linkage.
Table 3: Predicted Phase II Conjugation Products
| Substrate | Conjugation Reaction | Predicted Conjugate Product | Likely Enzyme Family |
|---|---|---|---|
| Parent Compound | Glucuronidation (at carboxylic acid) | This compound acyl glucuronide | UGTs |
| Parent Compound | Amino Acid Conjugation (at carboxylic acid) | Glycine or Glutamine conjugate of this compound | Acyl-CoA synthetases/ligases |
| 3-Amino-6-(1-hydroxyethyl)pyrazine-2-carboxylic acid (Phase I Metabolite) | O-Glucuronidation (at hydroxyl group) | Glucuronide conjugate of the hydroxylated metabolite | UGTs |
| 3-Amino-5-hydroxy-6-ethylpyrazine-2-carboxylic acid (Phase I Metabolite) | O-Sulfation (at hydroxyl group) | Sulfate conjugate of the hydroxylated metabolite | SULTs |
Modern computational platforms, such as GLORYx, SyGMa, and BioTransformer, integrate knowledge-based reaction rules with machine learning models to provide comprehensive predictions of both Phase I and Phase II metabolites, often ranking them by likelihood of formation. acs.org These theoretical predictions form a robust hypothesis for the metabolic fate of this compound, which awaits confirmation through future microbial or in vitro experimental studies.
Advanced Analytical Methodologies for 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Chromatographic Separations
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 3-Amino-6-ethylpyrazine-2-carboxylic acid, various chromatographic methods are employed to achieve different analytical goals, from routine reaction monitoring to precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification in various matrices. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Detailed research findings indicate that reversed-phase HPLC is commonly used for the analysis of polar aromatic compounds like pyrazine (B50134) derivatives. A C18 column is typically the stationary phase of choice, offering excellent separation for a wide range of molecules. The mobile phase often consists of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the main compound from its impurities. Detection is most commonly performed using an ultraviolet (UV) detector, as the pyrazine ring system exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
Table 1: Illustrative HPLC Parameters for Analysis of Pyrazine Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, with its polar amino and carboxylic acid functional groups, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nih.gov
A common derivatization strategy involves esterification of the carboxylic acid group and acylation of the amino group. For instance, the carboxylic acid can be converted to its methyl or ethyl ester using reagents like methanol or ethanol (B145695) in the presence of an acid catalyst. The amino group can be derivatized using reagents like alkyl chloroformates (e.g., ethyl chloroformate or isobutyl chloroformate). nih.govresearchgate.net This two-step derivatization process reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC. researchgate.net The resulting derivative is then separated on a capillary column (e.g., HP-5) and detected by a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.net
Table 2: Example Derivatization and GC Parameters
| Parameter | Condition |
|---|---|
| Derivatization Reagent | 1. Methanol/HCl (for esterification) 2. Ethyl Chloroformate (for acylation) |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis. In the context of this compound, TLC is an invaluable tool for monitoring the progress of its chemical synthesis. google.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly separate the starting materials, intermediates, and the final product.
The separation is achieved by developing the plate in a sealed chamber with an appropriate solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve a good separation, where the product has a different retardation factor (Rf) from the reactants. Visualization is typically done under UV light, as pyrazine compounds are often UV-active. This allows for a real-time assessment of the reaction's completion, helping to determine the optimal reaction time and identify the presence of any byproducts. google.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a much greater depth of information, enabling both separation and structural identification of the analytes.
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is the gold standard for identifying and quantifying metabolites in complex biological matrices like urine or plasma. mdpi.comresearchgate.netacs.org If this compound were administered in a biological system, it would likely undergo Phase I and Phase II metabolism. LC-MS/MS is the ideal platform to study this biotransformation.
The process begins with the separation of the parent compound and its potential metabolites using HPLC, similar to the method described previously. The eluent from the HPLC column is then directed into a mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion (precursor ion) corresponding to the compound of interest is selected. This ion is then fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for its identification. For pyrazine compounds, common metabolic transformations include oxidation of the ethyl group to form alcohols or further to carboxylic acids. researchgate.netacs.org These modifications result in predictable mass shifts that can be targeted in the MS analysis. For quantification, stable-isotope-dilution analysis is often employed, where a known amount of an isotopically labeled version of the analyte is used as an internal standard to ensure high accuracy. researchgate.netacs.org
Table 3: LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with a C18 column |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) mdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Example Precursor → Product Ion Transition | [M+H]+ of parent → specific fragment ions |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive method for the identification and quantification of volatile and semi-volatile compounds. wur.nlmdpi.com For the analysis of this compound, GC-MS would be applied to its volatile derivatives, as discussed in the GC section.
After derivatization, the sample is injected into the GC, where the components are separated. As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is fragmented. The resulting mass spectrum provides detailed structural information. By comparing the obtained mass spectrum with libraries of known spectra (like NIST), the identity of the compound can be confirmed with high confidence. This technique is crucial not only for confirming the structure of the derivatized target compound but also for identifying any volatile impurities or byproducts from a synthesis or degradation process. mdpi.comresearchgate.net
Future Research Directions for 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 3-Amino-6-ethylpyrazine-2-carboxylic acid. While classical routes for pyrazine (B50134) synthesis exist, modern chemistry seeks to minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.nettandfonline.com
Key areas for exploration include:
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product in a sequential manner can significantly improve efficiency. tandfonline.comresearchgate.net This approach reduces the need for intermediate purification steps, saving time, solvents, and resources.
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a green alternative to traditional chemical catalysts. nih.gov Research into enzymes that can facilitate the specific bond formations required for the synthesis of the target molecule could lead to highly selective and efficient processes under mild reaction conditions. A biocatalytic approach using enzymes like Lipozyme® TL IM has been successfully used for creating pyrazinamide (B1679903) derivatives and could be adapted. nih.gov
Green Solvents and Catalysts: Investigation into the use of sustainable solvents, such as water or tert-amyl alcohol, can drastically reduce the environmental impact of the synthesis. nih.gov Furthermore, exploring novel, reusable catalysts, such as sulfonic acid functionalized ionic liquids or metal-based catalysts like palladium, could enhance the sustainability of the production process. tandfonline.comtandfonline.com
| Sustainable Approach | Potential Advantage | Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. tandfonline.comresearchgate.net | Development of multi-component reaction strategies. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening and engineering of enzymes for pyrazine ring formation and modification. |
| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. tandfonline.comnih.gov | Application of aqueous media, ionic liquids, and reusable solid catalysts. |
Development of Advanced Derivatization Strategies
Systematic modification of the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) and developing new compounds with tailored properties. The molecule possesses three key functional groups amenable to derivatization: the carboxylic acid, the amino group, and the pyrazine ring itself.
Future derivatization strategies should include:
Amide and Ester Formation: The carboxylic acid group is a prime target for creating libraries of amide and ester derivatives. mdpi.com Coupling with a diverse range of amines and alcohols can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets. rjpbcs.comnih.gov Techniques using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or propyl phosphonic anhydride (B1165640) (T3P) can facilitate efficient amide bond formation. rjpbcs.comnih.gov
N-Alkylation and N-Acylation: The amino group can be modified through reactions such as alkylation, acylation, or sulfonylation to explore how these changes affect the molecule's electronic properties and hydrogen bonding capacity.
Ring Modification: Advanced synthetic methods, including cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce new substituents onto the pyrazine ring, further expanding the chemical space around the core structure. tandfonline.com
| Functional Group | Derivatization Reaction | Potential Outcome |
| Carboxylic Acid | Amidation, Esterification | Modulation of solubility, lipophilicity, and biological target interaction. mdpi.com |
| Amino Group | Alkylation, Acylation, Sulfonylation | Alteration of electronic properties and hydrogen bonding capabilities. |
| Pyrazine Ring | Cross-Coupling Reactions | Introduction of novel substituents to fine-tune activity and selectivity. tandfonline.com |
In-depth Mechanistic Investigations of Its Biological Activities
Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comrjpbcs.comscispace.com While initial screening can identify the potential of this compound and its derivatives, future research must focus on elucidating their precise mechanisms of action.
Key research objectives should involve:
Target Identification and Validation: Identifying the specific cellular proteins, enzymes, or nucleic acids that the compounds interact with. Derivatives of pyrazinoic acid have been investigated for their interaction with targets like the Bcl-2 apoptosis regulator and DNA. scispace.com Similar studies could reveal the targets for this compound.
Pathway Analysis: Investigating how these interactions affect downstream cellular signaling pathways. For example, derivatives of 3-amino-pyrazine-2-carboxamide have been shown to block the activation of FGFR and its downstream signaling pathways in cancer cell lines. nih.gov
Understanding Drug Resistance: In the context of antimicrobial or anticancer activity, it is vital to investigate potential mechanisms of resistance and to design derivatives that can overcome them.
Structure-Activity Relationship (SAR) Studies: A systematic analysis of how different chemical modifications affect biological activity will provide crucial insights for designing more potent and selective compounds. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and biological testing can significantly accelerate the drug discovery and development process. This synergistic approach allows for a more rational design of novel derivatives of this compound.
Future research should leverage:
Molecular Docking: To predict and analyze the binding modes of designed compounds within the active sites of biological targets. scispace.comnih.gov This can help prioritize which derivatives to synthesize, saving time and resources. Molecular docking has been used to study the binding of pyrazine derivatives to targets like FGFR2 and mycobacterial enzymes. nih.govmdpi.com
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. nanoient.org This information can help in understanding the molecule's stability and potential interactions.
Pharmacophore Modeling: To identify the key structural features required for biological activity, which can then be used to design new molecules with enhanced potency.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage failures.
This integrated workflow creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.
Investigation of Its Potential in Material Science and Advanced Applications
Beyond its potential biological applications, the structural characteristics of this compound make it an interesting candidate for applications in material science. Heterocyclic compounds are foundational in the development of new materials. tandfonline.comresearchgate.net
Promising avenues for future research include:
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group make the molecule an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net This opens up the possibility of creating novel metal complexes or using the molecule as a building block (linker) for constructing porous MOFs. These materials could have applications in gas storage, catalysis, or chemical sensing.
Organic Electronics: Pyrazine-containing molecules can possess interesting electronic properties. Future studies could explore the potential of this compound derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in other electronic devices.
Advanced Catalysts: The pyrazine moiety can be part of larger catalytic structures. tandfonline.com Research could focus on incorporating this compound into polymeric structures or onto solid supports to create novel, reusable catalysts for organic synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-6-ethylpyrazine-2-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of pyrazine precursors followed by coupling with ethylamine derivatives. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields halogenated intermediates, which are then reacted with ethylamine under basic conditions . Purity optimization requires HPLC purification (≥99% assay) and recrystallization from ethanol/water mixtures, monitored by melting point (205–210°C, decomp.) and NMR for structural confirmation .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?
- Methodological Answer : Single-crystal X-ray diffraction reveals extensive hydrogen bonding between the amino group (N–H) and carboxyl oxygen (C=O), forming a 2D network. Displacement parameters are minimized due to these interactions, which also influence solubility and melting behavior .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the ethyl group (δ ~1.3 ppm for CH, δ ~2.7 ppm for CH) and pyrazine ring protons (δ ~8.5 ppm).
- FTIR : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (C=O stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers address contradictions in reported antimicrobial activity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects on the pyrazine ring. Systematic SAR studies are recommended:
- Step 1 : Synthesize derivatives with varying carboxamide substituents (e.g., alkyl, aryl).
- Step 2 : Test against Gram-positive/negative bacteria using MIC assays.
- Step 3 : Compare cytotoxicity via MTT assays (e.g., IC values >100 μM indicate low toxicity) .
Q. What strategies improve the low yield of brominated intermediates during synthesis?
- Methodological Answer : Low yields (e.g., 41% in direct bromination ) may result from side reactions. Mitigation strategies:
- Use catalytic Lewis acids (e.g., FeCl) to enhance regioselectivity.
- Optimize solvent polarity (DMF vs. THF) and temperature gradients.
- Monitor reaction progress via TLC with UV visualization.
Q. How does the ethyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The ethyl substituent sterically hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To overcome this:
- Employ bulkier ligands (e.g., SPhos) to stabilize the palladium center.
- Use microwave-assisted heating to reduce reaction time and byproduct formation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
